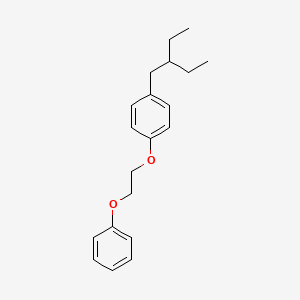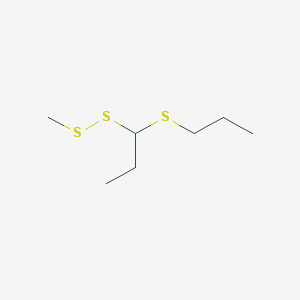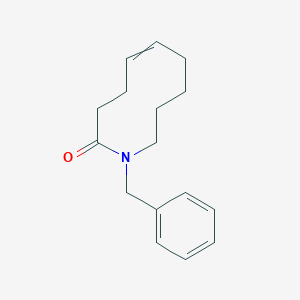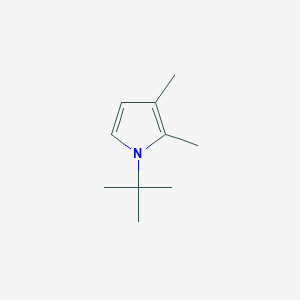
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- is a heterocyclic organic compound with the molecular formula C11H17N It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpyrrole with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions are common for this compound, where reagents like bromine or chlorine can be used to introduce halogen atoms into the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while substitution reactions can produce halogenated pyrrole compounds.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,3-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2,3-dimethyl-: This compound lacks the tert-butyl group, resulting in different chemical and biological properties.
1H-Pyrrole, 1-(1,1-dimethylethyl)-2,5-dimethyl-: The position of the methyl groups differs, leading to variations in reactivity and applications.
1H-Pyrrole, 1-(1,1-dimethylethyl)-3,4-dimethyl-: Similar to the previous compound, the position of the methyl groups affects its properties and uses.
Eigenschaften
CAS-Nummer |
138336-80-8 |
|---|---|
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
1-tert-butyl-2,3-dimethylpyrrole |
InChI |
InChI=1S/C10H17N/c1-8-6-7-11(9(8)2)10(3,4)5/h6-7H,1-5H3 |
InChI-Schlüssel |
WFNUIRLPCOXRHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C=C1)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)
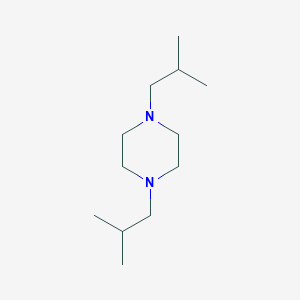
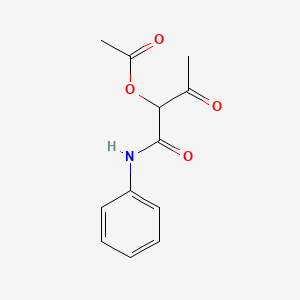
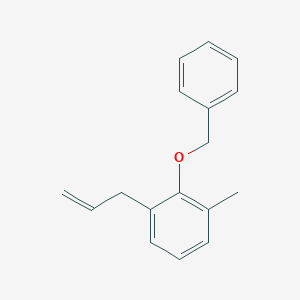


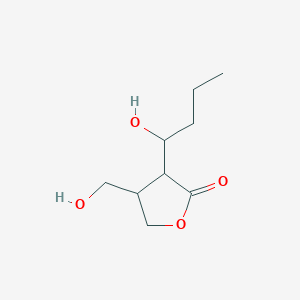
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)



